(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The molecular structure of the compound was determined using X-ray diffraction, and the results were published in the journal Zeitschrift für Kristallographie .
Antitumor Evaluation
The compound has shown potential in antitumor evaluation . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Development of Pb2+ Sensor
The compound has been used in the development of a Pb2+ sensor . A simple, sensitive, and selective Pb2+ sensor was developed based on (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives modified on a GCE with 5% conducting Nafion polymer matrix via an electrochemical approach under ambient conditions .
Synthesis of Anticancer Compounds
The compound has been used in the synthesis of anticancer compounds . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Inhibitory Effect Investigation
The compound has been used in the investigation of inhibitory effects . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Development of Potential Antitumor Agents
The compound has potential in the development of antitumor agents . The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . Therefore, compound C27 could be developed as a potential antitumor agent .
Mechanism of Action
Target of Action
Compounds with similar structures have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 .
Mode of Action
It’s worth noting that similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines .
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO6/c20-13-2-4-15(5-3-13)23-10-19(22)24-9-14-8-17(27-21-14)12-1-6-16-18(7-12)26-11-25-16/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBWVSBQVAFZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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